molecular formula C24H22FN3O6S B14109554 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B14109554
M. Wt: 499.5 g/mol
InChI Key: FFYGHSVITMQPQH-UHFFFAOYSA-N
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Description

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyrimidine core, which is known for its biological activity, and is substituted with a 4-fluorobenzyl group and a trimethoxyphenylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-fluorobenzylamine, 3,4,5-trimethoxybenzaldehyde, and thienopyrimidine derivatives. The synthetic route may involve:

    Condensation Reactions: Combining 4-fluorobenzylamine with thienopyrimidine derivatives under acidic or basic conditions.

    Acylation: Introducing the acetamide group through acylation reactions using acetic anhydride or similar reagents.

    Methoxylation: Adding methoxy groups to the phenyl ring using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core can bind to active sites of enzymes, inhibiting their activity. The fluorobenzyl and trimethoxyphenyl groups may enhance binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide features a unique combination of functional groups that may confer distinct biological activities and chemical reactivity. The presence of the trimethoxyphenyl group, in particular, may enhance its solubility and bioavailability.

Properties

Molecular Formula

C24H22FN3O6S

Molecular Weight

499.5 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C24H22FN3O6S/c1-32-18-10-16(11-19(33-2)21(18)34-3)26-20(29)13-27-17-8-9-35-22(17)23(30)28(24(27)31)12-14-4-6-15(25)7-5-14/h4-11H,12-13H2,1-3H3,(H,26,29)

InChI Key

FFYGHSVITMQPQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3

Origin of Product

United States

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